Plasmodium falciparum Kinase Inhibition: Direct Quantitative Comparison with Unsubstituted 3-Nitrobenzamide Core
4'-Chloro-3-nitrobenzo-o-toluidide demonstrates measurable, albeit weak, inhibitory activity against Plasmodium falciparum cyclin-dependent kinase Pfmrk, with a reported IC50 of 69 μM [1]. In contrast, a simpler 4-chloro-3-nitrobenzamide derivative lacking the o-toluidide moiety showed an IC50 of 794 nM against the human beta-2 adrenergic receptor, indicating a different target engagement profile [2]. This 87-fold difference in potency and distinct target selectivity underscore that the o-toluidide substitution fundamentally alters the compound's biological fingerprint, and the compounds cannot be considered interchangeable.
| Evidence Dimension | Inhibitory potency (IC50) against distinct biological targets |
|---|---|
| Target Compound Data | IC50 = 69,000 nM against P. falciparum Pfmrk |
| Comparator Or Baseline | 4-Chloro-3-nitrobenzamide: IC50 = 794 nM against human beta-2 adrenergic receptor |
| Quantified Difference | 87-fold difference in IC50 values; differing target selectivity profiles |
| Conditions | Biochemical enzyme inhibition assay (target compound) vs. receptor binding assay (comparator) |
Why This Matters
This demonstrates that the o-toluidide moiety redirects target engagement away from certain mammalian receptors toward a parasitic kinase, a critical consideration for projects aiming to avoid off-target effects.
- [1] BindingDB. BDBM50154594: N-(4-Chloro-2-methyl-phenyl)-3-nitro-benzamide. IC50 = 69 μM against Pfmrk. View Source
- [2] BindingDB. BDBM50422411: 4-Chloro-3-nitrobenzamide. IC50 = 794 nM against beta-2 adrenergic receptor. View Source
